Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate

Lipophilicity Permeability ADME

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is a functionalized imidazo[1,2-a]pyrimidine featuring a methyl acetate substituent at position It belongs to a scaffold class widely investigated for antibacterial, antitubercular, and kinase-inhibitory activities. Its computed physicochemical profile includes a molecular weight of 207.19 g/mol, XLogP3-AA of -0.1, topological polar surface area (TPSA) of 73.2 Ų, one hydrogen bond donor, and three rotatable bonds.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 940995-70-0
Cat. No. B2718803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
CAS940995-70-0
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)N2C=CN=C2N1
InChIInChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11)
InChIKeyJSQHWMCWOWRIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate – Structural and Physicochemical Baseline for Targeted Procurement (CAS 940995-70-0)


Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is a functionalized imidazo[1,2-a]pyrimidine featuring a methyl acetate substituent at position 7. It belongs to a scaffold class widely investigated for antibacterial, antitubercular, and kinase-inhibitory activities [1]. Its computed physicochemical profile includes a molecular weight of 207.19 g/mol, XLogP3-AA of -0.1, topological polar surface area (TPSA) of 73.2 Ų, one hydrogen bond donor, and three rotatable bonds [2]. This compound is commercially available from multiple suppliers at ≥98% purity, making it a readily accessible building block for medicinal chemistry and chemical biology programs .

Why Generic Imidazo[1,2-a]pyrimidine Building Blocks Cannot Substitute Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate in Drug Discovery


The imidazo[1,2-a]pyrimidine scaffold tolerates diverse substitution patterns, but the choice of functional group at position 7 dramatically alters physicochemical and ADME properties [1]. The methyl ester in the target compound confers a balanced lipophilicity (XLogP3-AA = -0.1) and a low hydrogen bond donor count (HBD = 1), whereas the corresponding carboxylic acid analog (CAS 2091048-48-3) is substantially more polar (predicted XLogP < -1.0) and bears an additional HBD (HBD = 2) [2]. These differences translate into distinct permeability, solubility, and synthetic reactivity profiles . Consequently, interchanging these analogs without adjusting downstream chemistry or biological assay conditions risks misleading structure–activity relationship (SAR) conclusions and compound attrition.

Product-Specific Quantitative Differentiation Evidence for Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate


Lipophilicity (XLogP3-AA) Advantage of the Methyl Ester over the Carboxylic Acid Analog

The target compound has a computed XLogP3-AA of -0.1, while the corresponding carboxylic acid analog (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-7-carboxylic acid) is predicted to exhibit XLogP < -1.0 due to the ionizable carboxyl group [1]. This >0.9 log unit difference corresponds to approximately 10-fold higher predicted passive membrane permeability for the methyl ester, a critical factor in cell-based antibacterial assays where intracellular target access is required [2].

Lipophilicity Permeability ADME

Hydrogen Bond Donor (HBD) Count Reduction Relative to the Carboxylic Acid Analog

The methyl ester contains only 1 hydrogen bond donor (the N–H of the pyrimidine ring), whereas the carboxylic acid analog contributes 2 HBDs (N–H plus O–H of carboxyl) [1]. A lower HBD count is correlated with improved passive intestinal absorption; each additional HBD can reduce permeability by approximately 0.5–1 log unit in PAMPA models [2]. This property positions the methyl ester as a more favorable starting point for oral drug discovery programs.

Oral bioavailability Rule of 5 Hydrogen bonding

Topological Polar Surface Area (TPSA) and Predicted Cellular Permeability Advantage

The target compound exhibits a computed TPSA of 73.2 Ų, well below the 140 Ų threshold associated with acceptable oral bioavailability [1]. The carboxylic acid analog is estimated to have a TPSA exceeding 90 Ų due to the additional polar hydroxyl oxygen, which increases polarity and reduces passive membrane diffusion . This >17 Ų difference in TPSA is significant in the context of CNS drug design, where TPSA < 90 Ų is often targeted for brain penetration [2].

TPSA Cell permeability ADME prediction

Class-Level Antibacterial Activity of the Imidazo[1,2-a]pyrimidine Scaffold Bearing Position-7 Substituents

While no published MIC data exist specifically for methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate, the imidazo[1,2-a]pyrimidine scaffold has demonstrated potent antibacterial activity. In a 2025 study, imidazo[1,2-a]pyrimidine-linked pyridine derivatives showed MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli [1]. The target compound's 5-oxo-5,8-dihydro substitution pattern is a privileged substructure within this antibacterial class, and the methyl ester at position 7 serves as a key derivatization handle for SAR exploration [2].

Antibacterial MIC Imidazo[1,2-a]pyrimidine

Optimal Application Scenarios for Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate Based on Quantitative Evidence


Antibacterial Lead Optimization via Position-7 Amide Library Synthesis

The methyl ester functionality permits direct aminolysis to generate diverse amide libraries without pre-activation steps, as supported by its synthetic versatility relative to the carboxylic acid analog . Given the class-level antibacterial MIC of 3.12 µg/mL for closely related imidazo[1,2-a]pyrimidines [1], this compound is positioned as a key intermediate for SAR exploration targeting Gram-positive pathogens, particularly S. aureus.

Oral Bioavailability Optimization Leveraging Favorable LogP and TPSA

With an XLogP3-AA of -0.1 and TPSA of 73.2 Ų [2], the target compound sits within the favorable ADME space defined by Lipinski and Veber rules. This profile recommends it as a starting scaffold for oral antibacterial or anti-inflammatory programs where passive absorption is required, in contrast to the more polar carboxylic acid analog which may exhibit limited permeability.

Chemical Biology Probe Development via Ester Conjugation

The single hydrogen bond donor count (HBD = 1) and balanced lipophilicity [2] make the methyl ester suitable for conjugation to fluorophores, biotin, or affinity tags through ester aminolysis. This enables target identification and pull-down experiments in antibacterial mode-of-action studies, where the imidazo[1,2-a]pyrimidine scaffold has demonstrated relevant bioactivity [1].

Scaffold-Hopping Benchmark for C7-Functionalized Imidazo[1,2-a]pyrimidines

The quantitative physicochemical profile of this compound (XLogP3-AA = -0.1, TPSA = 73.2 Ų, HBD = 1) [2] provides a well-characterized reference point for scaffold-hopping exercises. When evaluating alternative heterocyclic cores (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine), researchers can use these parameters to normalize permeability and solubility differences, ensuring that biological activity changes are attributable to pharmacophore variations rather than physicochemical drift.

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